Ferrous sulfate hexahydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
FeH12O10S |
|---|---|
Molecular Weight |
260.00 g/mol |
IUPAC Name |
iron(2+);sulfate;hexahydrate |
InChI |
InChI=1S/Fe.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |
InChI Key |
WVLDCUJMGWFHGE-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Overview of Ferrous Sulfate Hydrates in Chemical Sciences
Contextualization of Ferrous Sulfate (B86663) Hydration States
Iron(II) sulfate can be found in several states of hydration, with the heptahydrate (x=7) being the most common form. wikipedia.org However, other hydrates such as the monohydrate, tetrahydrate, pentahydrate, and the subject of this article, hexahydrate, are also known. wikipedia.orgaffinitychemical.com The degree of hydration has a notable effect on the physical properties of the compound, including its color, density, and crystal structure. wikipedia.orgturito.com For instance, anhydrous ferrous sulfate appears as white crystals, while the heptahydrate is blue-green. turito.com
The stability of these hydrates is dependent on temperature. For example, the tetrahydrate form becomes stable when aqueous solutions reach 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form. wikipedia.org Upon heating, these hydrates first lose their water of crystallization, converting the typically green or blue-green crystals into a white anhydrous solid. wikipedia.orgyoutube.com Further heating leads to decomposition, yielding sulfur dioxide, sulfur trioxide, and a reddish-brown iron(III) oxide. wikipedia.orgturito.com This thermal decomposition process is a key characteristic of ferrous sulfate hydrates. researchgate.net
Table 1: Properties of Common Ferrous Sulfate Hydrates
| Hydration State | Chemical Formula | Molar Mass (g/mol) | Appearance | Crystal Structure |
|---|---|---|---|---|
| Anhydrous | FeSO₄ | 151.91 | White crystals | Orthorhombic |
| Monohydrate | FeSO₄·H₂O | 169.93 | White-yellow crystals | Monoclinic |
| Tetrahydrate | FeSO₄·4H₂O | 223.98 | - | Monoclinic |
| Pentahydrate | FeSO₄·5H₂O | 241.99 | - | Triclinic |
| Hexahydrate | FeSO₄·6H₂O | 260.00 | - | Monoclinic |
| Heptahydrate | FeSO₄·7H₂O | 278.02 | Blue-green crystals | Monoclinic |
Data sourced from multiple references wikipedia.orgaffinitychemical.comnih.govnih.gov
Significance of the Hexahydrate Form (FeSO₄·6H₂O) in Fundamental and Applied Research
While the heptahydrate is the most common form, ferrous sulfate hexahydrate (FeSO₄·6H₂O) holds its own significance in various research and application domains. Its specific properties make it a valuable compound for study and utilization.
In fundamental research , the hexahydrate form is of interest for its crystallographic properties and its role in understanding the phase transitions between different hydration states of ferrous sulfate. wikipedia.org The study of its thermal decomposition provides insights into the kinetics and mechanisms of solid-state reactions. akjournals.com
In applied research , this compound finds utility in several areas:
As a chemical reagent: It serves as a source of ferrous ions (Fe²⁺) in chemical synthesis. biotrend.com For instance, it is a component of Fenton's reagent, an important catalyst used in the oxidation of contaminants in wastewater. wikipedia.orgaffinitychemical.com Its mild reducing properties are also valuable in organic synthesis. atamanchemicals.comwikipedia.org
Environmental Applications: In environmental science, ferrous sulfate is used in water and sewage treatment for the removal of suspended solids and color. affinitychemical.comchemicalbook.com It is particularly effective in reducing toxic hexavalent chromium (Cr(VI)) in cement to the less harmful trivalent form (Cr(III)). wikipedia.orglohtragon.comferroduo.comcofermin.dekronosecochem.comfespol.com This application is crucial for meeting environmental and safety standards in the construction industry. ferroduo.comcofermin.dekronosecochem.com
Material Science: this compound can serve as a precursor in the synthesis of iron-based nanomaterials. smolecule.com These materials have potential applications in catalysis, drug delivery, and magnetic storage. smolecule.com
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings/Significance |
|---|---|---|
| Environmental Science | Chromate (B82759) reduction in cement | Effectively converts toxic Cr(VI) to less harmful Cr(III), improving workplace and environmental safety. lohtragon.comferroduo.comkronosecochem.com |
| Environmental Science | Wastewater treatment | Acts as a coagulant for removing suspended solids and color, and aids in sludge dewatering. affinitychemical.comchemicalbook.com |
| Chemical Synthesis | Component of Fenton's Reagent | Serves as an iron catalyst for oxidizing contaminants. wikipedia.orgaffinitychemical.com |
| Chemical Synthesis | Reducing agent | Its mild reducing power is utilized in various organic synthesis reactions. atamanchemicals.comwikipedia.org |
| Material Science | Precursor for nanomaterials | Used in the synthesis of iron-based nanoparticles for applications in catalysis and other fields. smolecule.com |
Advanced Crystallographic and Structural Elucidation of Ferrous Sulfate Hexahydrate
Determination of Crystal System and Space Group (Monoclinic)
Ferrous sulfate (B86663) hexahydrate belongs to the monoclinic crystal system. mindat.org This system is characterized by three unequal crystallographic axes. While two of the axes are perpendicular to each other, the third axis is inclined. The specific point group for ferrous sulfate hexahydrate is 2/m, which indicates the presence of a twofold rotation axis and a mirror plane perpendicular to it. wikipedia.org
Further crystallographic studies have identified the space group as C2/c. mindat.org The space group provides a more detailed description of the symmetry elements within the crystal lattice, including translational symmetry. The designation C2/c indicates a C-centered lattice with a twofold rotation axis and a glide plane perpendicular to it. The naturally occurring mineral form of this compound is known as ferrohexahydrite. mindat.org
Lattice Parameter and Unit Cell Volume Determination
The precise dimensions of the unit cell for this compound have been determined through crystallographic measurements. The lattice parameters, which define the size and shape of the unit cell, are crucial for detailed structural analysis. For the monoclinic system, these parameters include the lengths of the three axes (a, b, c) and the angle β, which is the angle between the a and c axes.
The determined lattice parameters for ferrohexahydrate (FeSO₄·6H₂O) are presented below. mindat.org
| Parameter | Value |
|---|---|
| a | 10.08 Å |
| b | 7.28 Å |
| c | 24.59 Å |
| β | 98.37° |
| Unit Cell Volume | 1,785.25 ų |
These parameters precisely define the geometry of the fundamental repeating unit of the crystal. The unit cell volume is calculated from these lattice parameters and represents the space occupied by one unit cell. mindat.org
X-ray Diffraction (XRD) Analysis for Phase Identification and Structural Confirmation
X-ray diffraction (XRD) is a primary analytical technique for the identification of crystalline phases and the confirmation of crystal structures. When a beam of X-rays is directed at a crystalline material like this compound, the regularly spaced atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern of diffraction peaks is unique to a specific crystal structure and serves as a fingerprint for the material.
For this compound, XRD analysis is used to confirm that the material has crystallized in the expected monoclinic C2/c structure. The positions and intensities of the diffraction peaks in the experimental XRD pattern are compared to a standard diffraction pattern for ferrohexahydrite from crystallographic databases. A match between the experimental and standard patterns confirms the phase and purity of the sample. Key powder diffraction data for ferrohexahydrite show characteristic peaks at specific d-spacing values, with the most intense peak observed at 4.43 Å. mindat.org
Comparative Crystallography with Other Ferrous Sulfate Hydrates
The table below compares the crystal systems and space groups of various ferrous sulfate hydrates.
| Compound | Crystal System | Space Group |
|---|---|---|
| Ferrous Sulfate (Anhydrous, FeSO₄) | Orthorhombic | Pnma |
| Ferrous Sulfate Monohydrate (FeSO₄·H₂O) | Monoclinic | C2/c |
| Ferrous Sulfate Tetrahydrate (FeSO₄·4H₂O) | Monoclinic | P2₁/n |
| Ferrous Sulfate Pentahydrate (FeSO₄·5H₂O) | Triclinic | P1 |
| This compound (FeSO₄·6H₂O) | Monoclinic | C2/c |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Monoclinic | P2₁/c |
Data sourced from Wikipedia's compilation of crystallographic data for Iron(II) sulfate. wikipedia.org
Interestingly, the monohydrate and hexahydrate forms of ferrous sulfate share the same space group (C2/c), suggesting certain similarities in their symmetry elements despite the different number of water molecules.
Studies on Doping Effects on Crystal Structure (e.g., L-threonine Doping)
The introduction of impurities, or dopants, into a crystal lattice can induce measurable changes in its structural parameters. Such studies provide insight into how the crystal structure can be modified to alter its physical and chemical properties. While specific studies on doping this compound are not widely documented, research on related compounds, such as ammonium (B1175870) this compound ((NH₄)₂Fe(SO₄)₂·6H₂O), a Tutton salt, offers a relevant analogue.
Chemical Reactivity and Mechanistic Investigations of Ferrous Sulfate Species
Redox Chemistry of the Fe(II)/Fe(III) System
The chemistry of ferrous sulfate (B86663) in aqueous solutions is dominated by the equilibrium between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. flinnprep.com The Fe²⁺ ion is a reducing agent because it can be oxidized by losing one electron to form the Fe³⁺ ion. quora.comyoutube.com This transformation is the foundation of its utility in a wide array of chemical reactions. vedantu.com
Fe²⁺ ⇌ Fe³⁺ + e⁻
This redox couple is fundamental to the compound's role in both oxidative and reductive chemical transformations. biotrend.commdpi.com
The oxidation of the ferrous ion to the ferric state is a critical reaction that can be initiated by various oxidizing agents.
Key Influencing Factors on Air Oxidation of Fe(II)
| Factor | Effect on Oxidation Rate |
|---|---|
| pH | Increases with higher pH (favored in neutral/alkaline conditions). |
| Temperature | Generally increases with higher temperature. mdpi.com |
| Fe(II) Concentration | Reported to have a slight effect on the reaction rate. matec-conferences.org |
| Catalysts | The presence of certain ions, like cupric ions, can catalyze the oxidation. researchgate.net |
Oxidation by Nitrite (B80452): Ferrous ions can be oxidized by nitrite (NO₂⁻), a reaction of significant environmental relevance, particularly in anoxic conditions. nih.gov This process is part of the biogeochemical nitrogen cycle. The mechanism can involve both biological and abiotic pathways. scispace.comnih.gov In abiotic systems, the reaction rate and mechanism are complex, often involving the surface of iron(III) oxides which can catalyze the reaction. nih.gov Studies have shown that the reaction can lead to the formation of nitric oxide (NO) or nitrous oxide (N₂O). nih.govwikipedia.org Mechanistic investigations suggest that the process can involve the initial coordination of nitrite to the iron center, followed by proton-assisted bond cleavage and electron transfer. rsc.org
The primary chemical utility of ferrous sulfate stems from the reducing power of the Fe²⁺ ion. biotrend.comwikipedia.orgchemicalbook.com It readily donates an electron, making it an effective reducing agent in various applications, from industrial manufacturing to environmental remediation.
One of the most significant industrial applications of ferrous sulfate is as a reducing agent in cement manufacturing. wikipedia.orgchemicalbook.com Cement can contain small amounts of hexavalent chromium (Cr⁶⁺), a toxic and allergenic substance. cofermin.de European regulations mandate the reduction of water-soluble Cr⁶⁺ to below 2 ppm in cement products to mitigate health risks like chromate (B82759) dermatitis. precheza.cz
Ferrous sulfate is added to the cement, where, upon the addition of water, the ferrous ions reduce the highly soluble and toxic Cr⁶⁺ to the much less soluble and less toxic trivalent chromium (Cr³⁺). nih.govlapischem.com The Cr³⁺ then precipitates out of the solution. nih.gov The effectiveness of this reduction depends on factors like the form of ferrous sulfate used (heptahydrate or monohydrate) and the point at which it is added during the cement grinding process. lapischem.com
The fundamental chemical reaction for this process is:
CrO₄²⁻ + 3Fe²⁺ + 4OH⁻ + 4H₂O → Cr(OH)₃ + 3Fe(OH)₃ lapischem.com
Ferrous sulfate is a critical component of Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst used in advanced oxidation processes for water treatment and organic synthesis. wikipedia.org In this system, ferrous sulfate acts as a catalyst rather than a simple reducing agent. wikipedia.org The Fe²⁺ ion initiates a reaction cycle by reacting with hydrogen peroxide to generate the highly reactive hydroxyl radical (•OH). wikipedia.orggeoscienceworld.org
The core reactions in the Fenton process are:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺
The first reaction is typically much faster than the second, meaning the regeneration of Fe²⁺ is the rate-limiting step. geoscienceworld.org The generated hydroxyl radicals are powerful, non-selective oxidizing agents capable of destroying a wide range of organic pollutants. wikipedia.org Reactions involving Fe³⁺ and H₂O₂ are termed "Fenton-like" reactions. geoscienceworld.orgacs.org The catalytic activity is dependent on the Fe(II)/Fe(III) redox cycle. acs.orgresearchgate.net
In hydrometallurgy, ferrous sulfate is a widely used reducing agent for precipitating metallic gold from acidic solutions containing gold ions, such as auric chloride (AuCl₃) or chloroauric acid (HAuCl₄), which is formed when gold is dissolved in aqua regia. google.comgoldrefiningforum.com The ferrous ions reduce the gold ions (typically Au³⁺) to elemental gold (Au), which precipitates from the solution as a fine powder. google.comyoutube.com
The simplified redox reaction is:
Au³⁺ + 3Fe²⁺ → Au(s) + 3Fe³⁺
This method is valued for its effectiveness in recovering gold from leachates and other solutions in the gold refining process. goldrefiningforum.comgoldrefiningforum.com
Role as a Reducing Agent in Chemical Systems
Precipitation Reactions Involving Ferrous Ions
The chemical reactivity of ferrous sulfate in aqueous solutions is significantly characterized by precipitation reactions, where the ferrous ion (Fe²⁺) combines with various anions to form insoluble products. These reactions are fundamental in diverse fields, from hydrometallurgy to environmental geochemistry. The following sections detail the mechanistic aspects of two key precipitation pathways: the formation of ferrous oxalate (B1200264) and the generation of more complex iron(III) species following oxidation.
Formation of Ferrous Oxalate
The reaction between ferrous sulfate and oxalic acid or a soluble oxalate salt in an aqueous solution leads to the formation of a sparingly soluble precipitate, ferrous oxalate. geeksforgeeks.orgyoutube.com This process is a direct precipitation reaction driven by the low solubility of the resulting salt.
FeSO₄(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + H₂SO₄(aq) youtube.com
Kinetic studies on the precipitation of ferrous oxalate from solutions containing ferrous ions (from ferrous ammonium (B1175870) sulfate, a compound with similar aqueous behavior to ferrous sulfate) and oxalic acid reveal that the process involves both nucleation and subsequent particle growth from a supersaturated solution. researchgate.netmdpi.comdntb.gov.ua Research has shown that the initial rate of precipitation is strongly dependent on the concentration of the ferrous ions. researchgate.netdntb.gov.ua As the initial concentration of the ferrous salt increases, the time required for precipitation to begin decreases, and the reaction proceeds more rapidly. researchgate.netdntb.gov.ua Conversely, within a certain range, the concentration of oxalic acid has been found to have a less significant impact on the precipitation rate. researchgate.netmdpi.comdntb.gov.ua The precipitation behavior can often be modeled using first-order reaction kinetics. researchgate.netmdpi.com
The following table, based on kinetic study data, illustrates the effect of initial ferrous ion concentration on the precipitation of ferrous oxalate over time.
| Time (minutes) | Residual Fe²⁺ Conc. at 2 mmol/L Initial FAS (mmol/L) | Residual Fe²⁺ Conc. at 8 mmol/L Initial FAS (mmol/L) | Residual Fe²⁺ Conc. at 16 mmol/L Initial FAS (mmol/L) |
|---|---|---|---|
| 0 | 2.0 | 8.0 | 16.0 |
| 10 | 1.1 | 3.5 | 7.0 |
| 30 | 0.9 | 1.8 | 3.0 |
| 60 | 0.8 | 1.2 | 1.8 |
| 120 | 0.8 | 1.0 | 1.2 |
Generation of Basic Iron(III) Sulfates and Hydroxides
Unlike the direct precipitation of ferrous oxalate, the formation of basic iron(III) sulfates and hydroxides from ferrous sulfate solutions is a more complex process that necessitates an initial oxidation step. The ferrous ions (Fe²⁺) must first be oxidized to ferric ions (Fe³⁺). csu.edu.cnresearchgate.net This oxidation can be achieved through various means, including the introduction of an oxidizing agent like oxygen (air) or hydrogen peroxide, or through microbial catalysis. nih.govgeologyscience.rumatec-conferences.orgwikipedia.org
Once ferric ions are formed, they undergo hydrolysis, a reaction with water that releases hydrogen ions and lowers the solution's pH. csu.edu.cnresearchgate.net This hydrolysis leads to the precipitation of a variety of iron(III) compounds, the specific nature of which is highly dependent on the prevailing geochemical conditions such as pH, temperature, and the ionic composition of the solution. researchgate.netgeologyscience.ruoup.com
Common precipitates formed under these conditions include:
Schwertmannite (Fe₈O₈(OH)₆SO₄): This iron oxyhydroxysulfate mineral typically forms in acidic, sulfate-rich environments, such as those affected by acid mine drainage. rsc.orgbsb-muenchen.de Its formation from ferrous sulfate solutions is favored in a pH range of approximately 2.5 to 4.5. geologyscience.ru The process involves the bacterially catalyzed or abiotic oxidation of Fe²⁺ followed by hydrolysis and precipitation. nih.govgeologyscience.ru
Jarosite (XFe₃(SO₄)₂(OH)₆, where X can be K⁺, Na⁺, H₃O⁺, NH₄⁺): The formation of jarosite is favored in highly acidic conditions (pH < 2.5) and in the presence of certain cations like potassium or ammonium. geologyscience.ruresearchgate.net It can form as a direct precipitate from ferric-rich solutions or via the transformation of schwertmannite over time, a process accelerated by higher temperatures and ammonium concentrations. researchgate.net
Goethite (α-FeOOH): Goethite is a more stable iron oxyhydroxide that can be the end product of iron precipitation. Its formation is favored at higher pH values. geologyscience.ru Schwertmannite is metastable and can transform into goethite, with the rate of transformation increasing as the pH rises. geologyscience.ru
Basic Ferric Sulfate (Fe(OH)SO₄): Under conditions of high temperature and high acidity, the hydrolysis of ferric sulfate can lead to the precipitation of basic ferric sulfate. researchgate.net
The interplay of these factors determines the final mineral phase, as summarized in the table below.
| Precipitate | Idealized Chemical Formula | Favorable pH Range | Other Influencing Factors | Source(s) |
|---|---|---|---|---|
| Schwertmannite | Fe₈O₈(OH)₆SO₄ | 2.5 - 4.5 | High sulfate concentration; often bacterially mediated. | geologyscience.ru |
| Jarosite | XFe₃(SO₄)₂(OH)₆ | < 2.5 | Presence of cations (K⁺, Na⁺, NH₄⁺); can form from schwertmannite transformation. | geologyscience.ruresearchgate.net |
| Goethite | α-FeO(OH) | Higher pH (> 4.5) | Forms from the transformation of metastable precursors like schwertmannite, especially as pH increases. | geologyscience.ru |
| Basic Ferric Sulfate | Fe(OH)SO₄ | High Acidity | High temperatures (>160°C). | researchgate.net |
Investigative Studies in Environmental Remediation and Material Modification
Applications in Water and Wastewater Treatment Research
In the realm of water and wastewater treatment, ferrous sulfate (B86663) is investigated for its efficacy as a coagulant, precipitating agent, and chemical reductant. Research studies focus on its mechanisms for removing a wide range of contaminants, from suspended solids to dissolved pollutants.
Ferrous sulfate is a widely used chemical coagulant in water treatment. crownchampion.comgjesm.net The coagulation-flocculation process destabilizes colloidal particles in wastewater, leading to the formation of larger aggregates, or flocs, that can be easily removed through sedimentation or filtration. gjesm.netugm.ac.idresearchgate.net
The primary mechanisms of coagulation when using iron-based salts like ferrous sulfate include:
Adsorptive Coagulation: At an optimal pH range, positively charged iron hydrolysis products, such as FeOH²⁺, are formed. These products adsorb onto the surface of negatively charged colloidal particles (like clays (B1170129) and organic matter), neutralizing their charge and allowing them to aggregate. tudelft.nl
Precipitation Coagulation (Sweep Coagulation): This mechanism involves the formation of amorphous, gelatinous precipitates of iron hydroxide (B78521), specifically ferric hydroxide (Fe(OH)₃), after the oxidation of Fe(II) to Fe(III). These precipitates act as a "sweep" mechanism, enmeshing and incorporating colloidal impurities into the growing flocs as they settle. tudelft.nl
In waters with high concentrations of organic pollutants like humic substances, iron compounds can form complexes that are then removed during coagulation. dbc.wroc.pl The effectiveness of these processes is influenced by factors such as pH, coagulant dosage, and the speed and duration of mixing stages. ugm.ac.idnih.gov High-speed mixing is required to disperse the coagulant, followed by a period of slow mixing to promote the growth of flocs. ugm.ac.id
Ferrous sulfate is effective in removing phosphorus from wastewater, a critical step in preventing the eutrophication of receiving water bodies. nih.govmontclair.edu The removal mechanisms are primarily chemical precipitation and adsorption.
When added to wastewater, ferrous ions (Fe²⁺) can react with phosphate (B84403) ions (PO₄³⁻) to form insoluble precipitates. One such precipitate is vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O). mdpi.com Additionally, the ferrous ions are often oxidized to ferric ions (Fe³⁺), which then react with phosphates to form highly insoluble ferric phosphate (FePO₄). waterpurifyingchemicals.com
Another significant pathway for phosphate removal is through adsorption. The ferrous sulfate hydrolyzes to form amorphous iron oxyhydroxide particles. These particles have a high surface area and can effectively adsorb phosphate molecules from the solution. nih.gov Studies have shown that this adsorption mechanism plays a key role in phosphorus removal in systems like membrane bioreactors. nih.gov While traditional coagulation is effective for reactive phosphate, research indicates that advanced processes using iron salts can also remove dissolved organic phosphorus (DOP), although the mechanisms are more complex, involving both oxidation and adsorption. montclair.edumdpi.com
Ferrous sulfate is utilized in strategies to remove toxic heavy metals from industrial wastewater. The primary mechanisms are chemical reduction and co-precipitation.
For certain heavy metals that exist in multiple oxidation states, ferrous sulfate acts as a reducing agent. A notable example is the treatment of wastewater containing hexavalent chromium (Cr⁶⁺), which is highly toxic and mobile. Ferrous sulfate reduces Cr⁶⁺ to the less toxic and less soluble trivalent chromium (Cr³⁺). The Cr³⁺ can then be precipitated out of the solution as chromium hydroxide (Cr(OH)₃) by raising the pH. crownchampion.com
Co-precipitation is another key mechanism. As ferrous sulfate hydrolyzes and oxidizes to form ferric hydroxide precipitates, it can incorporate other heavy metal ions (e.g., Mn, Ni, Cu, Pb) into its matrix. crownchampion.comresearchgate.net These metals are effectively removed from the water as the iron hydroxide flocs settle. In some advanced biological systems, sulfate-reducing bacteria (SRB) can utilize the sulfate from ferrous sulfate to produce hydrogen sulfide (B99878), which then precipitates heavy metals as highly insoluble metal sulfides (e.g., FeS, CuS). mdpi.com
Ferrous sulfate is an effective coagulant for removing color from industrial effluents, particularly from the textile and dyeing industries. crownchampion.comnih.govd-nb.info The high positive charge of the ferrous hydroxide compounds formed in the water neutralizes the negatively charged colloidal dye particles, causing them to precipitate. d-nb.info Research has shown that ferrous sulfate can achieve high color removal efficiencies, often exceeding 90%, for reactive dyes like Blue 19 and Black 5. nih.govd-nb.info
The effectiveness of the decolorization process is highly dependent on pH, with optimal results often observed at alkaline pH values, such as pH 12. d-nb.info The mechanism is described as an electrostatic attraction between the anionic dye molecules and the positive hydroxide forms of the soluble iron. d-nb.info
Furthermore, ferrous sulfate serves as a catalyst in advanced oxidation processes (AOPs) like the Fenton process. In this process, ferrous sulfate reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH). crownchampion.com These radicals are powerful oxidizing agents that can break down complex organic dye molecules, leading to decolorization and a reduction in chemical oxygen demand (COD). crownchampion.combiointerfaceresearch.com
Table 1: Research Findings on Decolorization of Reactive Dyes Using Ferrous Salts
| Dye Type | Coagulant | Optimal pH | Coagulant Dose (mg/L) | Color Removal Efficiency | Reference |
| Reactive Blue 19 | Ferrous Ammonium (B1175870) Sulfate | 12 | 180 | >90% | d-nb.info |
| Reactive Black 5 | Ferrous Ammonium Sulfate | 12 | 280 | >90% | d-nb.info |
| Cotton Dye Effluent | Ferrous Sulfate Heptahydrate | Varies | Varies | ~91% | nih.gov |
| Acrylic Dye Effluent | Ferrous Sulfate Heptahydrate | Varies | Varies | ~94% | nih.gov |
Soil Chemistry and Agricultural Research
In agricultural science, ferrous sulfate is studied for its role in modifying soil chemistry, primarily to address nutrient availability issues in alkaline soils.
Ferrous sulfate is used as a soil amendment to lower the pH of alkaline soils. rechchem.comyoutube.com Alkaline conditions (pH > 7) often lead to iron deficiency in plants because the iron becomes insoluble and unavailable for root uptake. youtube.com Adding ferrous sulfate helps to acidify the soil, increasing the availability of iron and other micronutrients. researchgate.net
The mechanism for pH reduction involves two key chemical processes: hydrolysis and oxidation.
Hydrolysis: When dissolved in soil water, the ferrous ion (Fe²⁺) from ferrous sulfate undergoes hydrolysis, a reaction with water that releases hydrogen ions (H⁺), thereby increasing acidity. researchgate.net
Oxidation: In well-aerated soils, the ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺). These ferric ions then undergo a more extensive hydrolysis reaction, producing ferric hydroxide (Fe(OH)₃) and releasing a significant amount of additional hydrogen ions (H⁺) into the soil solution. researchgate.net
Studies on Chlorophyll (B73375) Formation and Iron Fertilization
Ferrous sulfate hexahydrate is a key compound in research investigating iron's role in plant physiology, particularly in chlorophyll production and the effects of iron fertilization. Iron is an essential micronutrient for plants, acting as a cofactor for enzymes involved in the synthesis of chlorophyll. chemimpex.com A deficiency in available iron can lead to chlorosis, a condition characterized by yellowing leaves due to insufficient chlorophyll production.
The research found that the bacterial inoculation significantly enhanced the plant's ability to uptake iron, leading to notable physiological improvements. researchgate.net Key findings from the study are detailed below:
Increased Chlorophyll Content : In laboratory-grown seedlings, inoculation with A. brasilense HM053 resulted in a significant elevation of leaf chlorophyll content compared to non-inoculated control plants. mdpi.com
Enhanced Iron Accumulation : Maize seeds harvested from plants inoculated with the bacterium showed a four-fold increase in ferrous iron (Fe²⁺) content compared to seeds from the control group. researchgate.net
Improved Plant Growth : The enhanced chlorophyll and iron status corresponded with improved growth metrics, such as increased stem and leaf thickness, suggesting that the effects of the bio-fertilization persisted throughout the growing season. mdpi.com
Table 1: Effects of A. brasilense Inoculation on Maize (Relative to Control)
| Parameter Measured | Observation | Source |
|---|---|---|
| Seed Ferrous Iron (Fe²⁺) Content | ~4-fold increase | researchgate.net |
| Seed Ferritin Content | ~4.3-fold increase (3 nmol to 13 nmol) | researchgate.net |
| Leaf Chlorophyll Content | Significantly elevated in seedlings | mdpi.com |
Removal of Undesirable Biological Growths (e.g., Moss, Lichens)
This compound, also known as green vitriol or copperas, is recognized for its use in controlling undesirable biological growths such as moss and lichens on various surfaces. chemicalbook.com While extensive peer-reviewed studies detailing the precise mechanisms of action are not abundant, its efficacy is attributed to its chemical properties as a salt and its ability to alter the immediate environment of the organism.
The application of this compound creates a hypertonic environment on the surface of moss or lichens. This high-salt concentration leads to osmotic stress, causing water to be drawn out of the organism's cells, leading to desiccation and eventual death. Furthermore, the compound can lower the pH of the surface, creating an acidic environment that is inhospitable to many species of moss and lichens. The iron ions (Fe²⁺) themselves can also exhibit toxic effects on these organisms when present in high concentrations.
In studies of environmental metal accumulation, mosses like Pylaisia polyantha have been analyzed for their antioxidant activity in the presence of various chemicals, including ammonium this compound, which is used as a reagent in the analytical process to measure lipid hydroperoxides. researchgate.net While these studies focus on the moss's response to pollution rather than its removal, they utilize ferrous sulfate compounds as part of the investigative methodology. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeSO₄·6H₂O |
| Ammonium this compound | (NH₄)₂Fe(SO₄)₂·6H₂O |
| Ferric chloride | FeCl₃ |
| Hydrochloric acid | HCl |
Novel Applications in Materials Science and Nanotechnology Research
Precursor Chemistry for Inorganic Material Synthesis
As a primary source of iron, ferrous sulfate (B86663) is fundamental in the production of various inorganic compounds. Its controlled decomposition and reaction with other elements are key to synthesizing materials with specific magnetic, electronic, and optical properties.
Ferrous sulfate is a widely used precursor for manufacturing iron oxide pigments, which are valued for their color stability, opacity, and low cost. The thermal decomposition of ferrous sulfate is a common method to produce red iron oxide (hematite, α-Fe₂O₃).
The synthesis process often involves the calcination of ferrous sulfate. This high-temperature treatment decomposes the sulfate and oxidizes the iron. One patented process describes preparing red Fe₂O₃ pigment by partly dehydrating and granulating ferrous sulfate, followed by roasting to convert it to the oxide. google.com After washing to remove soluble impurities, the material undergoes a final pigmentary calcination and crushing. google.com This method allows for the production of a wide range of red tints, from orange-red to purplish-red, by varying the final calcination temperature. google.com
Research has also demonstrated the synthesis of pigment-grade red iron oxide from industrial waste materials like mill scale, which is first converted to ferrous sulfate. researchgate.neterpublication.org In one study, scrap iron was reacted with sulfuric acid to produce ferrous sulfate, which was then calcined at 750°C for three hours to yield red iron oxide pigment. erpublication.org Another approach involves the purification of waste iron(II) sulfate through recrystallization, followed by synthesis in a microwave reactor. nih.gov This microwave-assisted method can significantly lower the temperature required for the goethite-to-hematite phase transition, from a typical 500°C down to 170°C, eliminating the need for a separate calcination step. nih.gov The purity of the resulting iron oxides is suitable for pigment applications, which typically require 90-95% purity. researchgate.net
Table 1: Effect of Synthesis Method on Red Iron Oxide Pigment Production
| Starting Material | Synthesis Method | Key Parameters | Product | Notable Finding |
|---|---|---|---|---|
| Ferrous sulfate | Roasting/Calcination | Partial dehydration, granulation, roasting, washing, final calcination | Red Fe₂O₃ Pigment | Produces a wide range of red tints based on calcination temperature. google.com |
| Scrap Iron / Mill Scale | Acid Digestion & Calcination | Reaction with H₂SO₄, calcination at 750°C for 3 hours | Red Iron Oxide (α-Fe₂O₃) | Demonstrates value-added conversion of industrial waste. researchgate.neterpublication.org |
Ferrites are a class of ceramic materials composed of iron oxides chemically combined with one or more other metallic elements. Their magnetic properties make them essential components in electronics and data storage. Ferrous sulfate is a common iron precursor in the synthesis of various ferrite nanoparticles.
The co-precipitation method is frequently employed, where a solution containing ferrous ions, often from ferrous sulfate, and ions of other metals (e.g., cobalt, nickel, zinc) is treated with a base to precipitate the mixed-metal ferrite. nih.govmdpi.com The general reaction for ferrite formation via co-precipitation can be represented as: Me²⁺ + 2Fe³⁺ + 8OH⁻ → MeFe₂O₄ + 4H₂O mdpi.com
While this equation shows ferric ions, syntheses can start from a mixture of ferrous and ferric salts, or from ferrous salts alone, which are then oxidized during the process. nih.gov For instance, nickel ferrite nanostructures have been synthesized at low temperatures using a ferrous sulfate-based co-precipitation method. researchgate.net Similarly, cobalt ferrite (CoFe₂O₄) and zinc cobalt ferrite nanoparticles have been prepared using a modified co-precipitation technique involving a mix of iron(II) and iron(III) chlorides, though ferrous sulfate is also a viable precursor. nih.gov Hydrothermal synthesis is another prominent technique where iron salts, including iron(II) sulfate, are reacted with other metal salts in a sealed, high-temperature, and high-pressure environment to produce crystalline ferrite nanoparticles. mdpi.com
Table 2: Synthesis Methods for Ferrite Nanoparticles Using Iron Salt Precursors
| Ferrite Type | Synthesis Method | Iron Precursor(s) | Other Precursors | Key Features |
|---|---|---|---|---|
| Cobalt Ferrite (CoFe₂O₄) | Co-precipitation | Iron(II) and Iron(III) Chlorides | Cobalt(II) chloride | Can be adapted for ferrous sulfate; particle size influences magnetic properties. nih.gov |
| Nickel Ferrite (NiFe₂O₄) | Co-precipitation | Ferrous sulfate | Nickel salts | Low-temperature synthesis is possible. researchgate.net |
Nanomaterial Fabrication and Doping
The precise control over particle size, morphology, and composition at the nanoscale is critical for developing advanced materials. Ferrous sulfate hexahydrate is instrumental in this field, providing the iron building blocks for a variety of nanomaterials used in energy storage, catalysis, and biomedical applications.
Magnetite (Fe₃O₄) nanoparticles are of significant interest due to their superparamagnetic properties. researchgate.net Ferrous sulfate is a key precursor in their synthesis, commonly through co-precipitation. This method involves precipitating iron ions from an aqueous solution by adding a base.
In a typical co-precipitation synthesis, ferrous sulfate (often the heptahydrate, FeSO₄·7H₂O) is mixed with a ferric salt like ferric chloride (FeCl₃·6H₂O) in a specific molar ratio (e.g., 1:2) in an aqueous solution. nih.govmdpi.com A base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added dropwise to raise the pH, leading to the formation of a black precipitate of Fe₃O₄ nanoparticles. nih.govmdpi.com The reaction can be performed at elevated temperatures (e.g., 80°C) to facilitate crystallization. nih.gov
Hydrothermal methods have also been used, where a ferrous sulfate solution is treated with sodium hydroxide under controlled aeration and temperature (e.g., 85-90°C) to produce magnetite nanocrystals with average particle sizes ranging from 90-150 nm. Research has shown that magnetite nanoparticles with an average size of 12.9 nm can be synthesized with a yield greater than 99.9% from ferrous and ferric salt solutions at room temperature. researchgate.net The unique properties of magnetite, including its high saturation magnetization, make it preferable for many nanotechnological applications. acs.org
Ferrous sulfate is also used in the synthesis of iron oxyhydroxides like goethite (α-FeOOH) and as a source for doping other metal oxide structures. Goethite nanoparticles can be synthesized from ferrous sulfate solutions through oxidation. For example, treating a ferrous sulfate solution with an oxidant like ozone can lead to the formation of α-FeOOH. researchgate.net Other methods involve reacting ferrous sulfate with a base like ammonia in a wet chemical process. researchgate.net
The concept of using an iron salt as a precursor can be extended to doping other materials. Iron-doping of nickel hydroxide (Ni(OH)₂) nanosheets, for instance, is a strategy to enhance their electrocatalytic activity for processes like the oxygen evolution reaction. In such syntheses, an iron source is introduced into the reaction mixture containing the nickel precursor. This allows for the incorporation of Fe atoms into the Ni(OH)₂ lattice, creating highly active catalytic sites. researchgate.net Although some studies may use ferric (Fe³⁺) ions for this purpose, ferrous sulfate serves as a readily available and effective source of iron that can be oxidized in situ to achieve the desired doping.
Lithium iron phosphate (B84403) (LiFePO₄), with its stable olivine crystal structure, is a leading cathode material for lithium-ion batteries due to its safety, long cycle life, and low cost. researchgate.net Ferrous sulfate is a primary raw material for the industrial production of LiFePO₄.
The synthesis is typically carried out via a co-precipitation or hydrothermal method. electrochemsci.org In this process, an aqueous solution of ferrous sulfate (often industrial-grade FeSO₄·7H₂O) is reacted with sources of lithium, such as lithium hydroxide (LiOH), and phosphate, such as phosphoric acid (H₃PO₄). researchgate.netelectrochemsci.org The reaction precipitates iron phosphate, which is then processed to form the final LiFePO₄ material. The pH of the solution and the molar ratios of the reactants (Li:Fe:P) are critical parameters that must be carefully controlled to obtain pure, phase-stable LiFePO₄. researchgate.netelectrochemsci.org The resulting material often consists of nanoscale primary particles, which can enhance electrochemical performance by shortening the diffusion path for lithium ions. mrs-k.or.kr
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | FeSO₄·6H₂O |
| Hematite | α-Fe₂O₃ |
| Goethite | α-FeOOH |
| Ferrite | MeFe₂O₄ |
| Cobalt Ferrite | CoFe₂O₄ |
| Nickel Ferrite | NiFe₂O₄ |
| Zinc Cobalt Ferrite | (Zn,Co)Fe₂O₄ |
| Magnetite | Fe₃O₄ |
| Ferric chloride | FeCl₃ |
| Sodium hydroxide | NaOH |
| Ammonium hydroxide | NH₄OH |
| Nickel hydroxide | Ni(OH)₂ |
| Lithium iron phosphate | LiFePO₄ |
| Lithium hydroxide | LiOH |
| Phosphoric acid | H₃PO₄ |
Material Treatment and Modification Chemistry
This compound is a versatile compound that finds unique applications in the field of materials science, particularly in the surface treatment and modification of various materials. Its ability to interact with the inherent chemistry of substrates like wood, concrete, and leather allows for the development of distinct aesthetic and functional properties. The following sections will delve into the specific chemical processes and research findings related to the use of this compound in these applications.
Wood Panel Treatment
Ferrous sulfate is utilized in the treatment of wood panels to induce a weathered or aged appearance, often resulting in a desirable silver-gray to steel-blue hue. terrachrom.combuildingtree.ca This coloration is primarily a result of the chemical reaction between the iron ions in the ferrous sulfate solution and the naturally occurring tannins within the wood. buildingtree.ca Woods with a higher tannin content, such as oak, walnut, mahogany, and cherry, tend to exhibit a more pronounced color change. terrachrom.com For woods with lower tannin content, a pre-treatment with a tannic acid solution can be employed to achieve a similar effect. buildingtree.ca
The chemical mechanism of this color change is multifaceted. The initial reaction involves the formation of iron (II) tannates. Subsequently, a critical step is the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. Research has shown that this oxidation is not solely dependent on atmospheric oxygen but is significantly accelerated by photo-induced phenoxyl and ketyl radicals generated from the photolysis of lignin's ether bonds when the wood is exposed to sunlight. mdpi.comresearchgate.net This explains why the full color development is often observed after a period of light exposure. mdpi.comresearchgate.net
Recent studies have quantified the color changes in wood treated with ferrous sulfate solutions using the CIELAB color space, where L* represents lightness, and a* and b* are the color-opponent dimensions. Research on Norway spruce wood treated with various concentrations of ferrous sulfate solution demonstrated a significant decrease in the L* value, indicating a darkening of the wood surface. Interestingly, the concentration of the ferrous sulfate solution was found to have a less significant impact on the final color than the exposure to weathering. nist.gov
| Treatment | L* Value (1 day after treatment) | L* Value (1 week after treatment) | L* Value (1 month after treatment) |
|---|---|---|---|
| Untreated Control | - | - | - |
| 1% Ferrous Sulfate Solution | Lower than control | Significant decrease | Further decrease |
| 2% Ferrous Sulfate Solution | Lower than control | Significant decrease | Further decrease |
| 3% Ferrous Sulfate Solution | Lower than control | Significant decrease | Further decrease |
Concrete Dyeing
This compound is also employed as a chemical stain for concrete, imparting a range of earthy tones from orange to a deep reddish-brown, often described as a "rust" effect. rqsulfates.comrootsimple.comhaleshomestead.com The staining process is a result of a chemical reaction between the ferrous sulfate solution and the alkaline components of the concrete.
Concrete is inherently alkaline due to the presence of calcium hydroxide. When an aqueous solution of ferrous sulfate is applied to the concrete surface, the acidic nature of the solution is neutralized by the alkalinity of the concrete. This neutralization causes the iron ions to precipitate out of the solution and subsequently oxidize, forming iron oxides and hydroxides, which are responsible for the coloration. The final color is essentially a controlled form of rusting on the concrete surface.
The intensity and hue of the stain can be manipulated by varying the concentration of the ferrous sulfate solution. rqsulfates.comappropedia.org Higher concentrations generally lead to a more intense and darker color. appropedia.org Additives can also be used to modify the color; for instance, the inclusion of coffee grounds in the solution can produce a darker, browner stain. rqsulfates.comappropedia.org
| Ferrous Sulfate Concentration | Additives | Resulting Color |
|---|---|---|
| 1 lb per 1 gallon of water | None | Orange to reddish-brown rqsulfates.comappropedia.org |
| 2 lbs per 1 gallon of water | ~2 cups of coffee grounds | Darker, richer brown rqsulfates.comappropedia.org |
Leather Blackening Processes
The blackening of leather using ferrous sulfate is a traditional process that relies on the reaction between iron salts and tannins present in vegetable-tanned leather. nih.govnist.gov This reaction forms a dark-colored compound known as iron tannate, which imparts a deep and lasting black color to the leather. libretexts.org
The chemistry of this process is analogous to the production of iron gall ink. The ferrous (Fe²⁺) ions from the dissolved ferrous sulfate react with gallic acid and other phenolic compounds within the leather's tannin structure. This initially forms a lightly colored or colorless soluble complex. Upon exposure to air, the ferrous ions are oxidized to ferric (Fe³⁺) ions, which then form the intensely black, insoluble ferric tannate complex. The pH of the solution plays a crucial role in this process, as the stability and precipitation of the iron tannate complexes are pH-dependent.
While effective for coloration, the use of iron salts in leather treatment can have an impact on the material's physical properties. Research into iron-tanned leathers has provided insights into these effects. Studies have shown that the presence of iron can, under certain conditions, accelerate the deterioration of leather. nist.gov However, modern iron tanning processes, which may include the use of stabilizing agents like citric acid, can produce leathers with acceptable aging qualities. nist.gov The physical properties of iron-tanned leather, such as tensile strength and shrinkage temperature, have been documented and are important considerations in the application of this blackening process. For instance, while the shrinkage temperatures of iron-tanned leathers are generally lower than those of chrome-tanned leathers, they can still meet the requirements for many applications. nist.gov Furthermore, studies on textiles dyed with iron-tannate complexes have shown a decrease in tensile strength, suggesting that the blackening process may affect the mechanical durability of the leather. nih.govresearchgate.net
| Property | Reported Value/Observation | Reference |
|---|---|---|
| Shrinkage Temperature | Lower than well-tanned chrome leathers | nist.gov |
| Tensile Strength | Can be comparable to other mineral-tanned leathers with appropriate stabilizing agents. | nist.govrevistapielarieincaltaminte.ro |
| Aging Qualities | Fair, particularly when stabilized with citric acid. | nist.gov |
| Effect on Tensile Strength of Fibrous Substrates | Application of iron-tannate dyes can cause a loss of tensile strength. | nih.govresearchgate.net |
Quantitative and Qualitative Analytical Methodologies for Ferrous Sulfate Hexahydrate
Volumetric Analysis (Titrimetry)
Volumetric analysis, or titrimetry, involves the quantitative determination of a substance by reacting it with a solution of known concentration. In the case of ferrous sulfate (B86663) hexahydrate, redox titrations are predominantly used.
Redox titration using potassium permanganate (B83412) (KMnO₄) is a common and self-indicating method for the quantification of ferrous ions. buffalostate.eduuml.edu The principle of this method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ions (Mn²⁺) in an acidic medium. buffalostate.edudurgapurgovtcollege.ac.in
The procedure typically involves dissolving a precisely weighed sample of ferrous sulfate hexahydrate in a solution of dilute sulfuric acid to prevent the oxidation of Fe²⁺ by air and the hydrolysis of Fe³⁺. buffalostate.eduacs.org This solution is then titrated with a standardized solution of potassium permanganate. The endpoint of the titration is indicated by the first appearance of a permanent faint pink color, which is due to the presence of excess permanganate ions in the solution. buffalostate.eduuml.edu
Table 1: Hypothetical Data for Redox Titration of this compound with Potassium Permanganate
| Sample | Mass of FeSO₄·6H₂O (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ used (mL) | Molarity of KMnO₄ (mol/L) |
| 1 | 0.6950 | 0.50 | 25.30 | 24.80 | 0.0200 |
| 2 | 0.6985 | 0.20 | 25.20 | 25.00 | 0.0200 |
| 3 | 0.6960 | 1.00 | 25.90 | 24.90 | 0.0200 |
Note: This data is for illustrative purposes only.
Another robust method for the determination of ferrous iron is titration with ceric ammonium (B1175870) sulfate, Ce(NH₄)₄(SO₄)₄·2H₂O. jetir.orgscribd.com In this redox titration, ceric ions (Ce⁴⁺) act as the oxidizing agent, converting ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), while being reduced to cerous ions (Ce³⁺). jetir.orgelte.hu
The reaction is represented by the following equation: Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ jetir.org
This titration is typically carried out in an acidic solution, and the endpoint is detected using a redox indicator, such as ferroin. jetir.orgelte.hu Ferroin, a complex of 1,10-phenanthroline (B135089) and ferrous ions, exhibits a distinct color change from red to a pale blue or greenish-blue at the equivalence point. jetir.orgelte.hu
Table 2: Illustrative Data for Titration of this compound with Ceric Ammonium Sulfate
| Sample | Mass of FeSO₄·6H₂O (g) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Ceric Ammonium Sulfate used (mL) | Molarity of Ceric Ammonium Sulfate (mol/L) |
| 1 | 0.5010 | 0.10 | 18.10 | 18.00 | 0.1000 |
| 2 | 0.5025 | 0.30 | 18.40 | 18.10 | 0.1000 |
| 3 | 0.5005 | 0.20 | 18.20 | 18.00 | 0.1000 |
Note: This data is for illustrative purposes only.
Potentiometric titration offers an alternative to the use of visual indicators for endpoint determination. scribd.com In this method, the change in the electrochemical potential of the solution is monitored as the titrant is added. For the analysis of this compound, a standard solution of potassium dichromate (K₂Cr₂O₇) is used as the oxidizing agent in an acidic medium. scribd.com
The dichromate ion (Cr₂O₇²⁻) oxidizes ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) and is itself reduced to chromic ions (Cr³⁺): Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
The experimental setup consists of a platinum indicator electrode and a saturated calomel (B162337) reference electrode (SCE) immersed in the ferrous sulfate solution. slideshare.net As the potassium dichromate solution is added, the potential of the platinum electrode changes. A sharp increase in the potential occurs at the equivalence point, which can be determined from a graph of potential versus the volume of titrant added. scribd.com
Table 3: Example Data for Potentiometric Titration of this compound with Potassium Dichromate
| Volume of K₂Cr₂O₇ added (mL) | Potential (mV) |
| 18.00 | 350 |
| 19.00 | 365 |
| 19.50 | 380 |
| 19.80 | 450 |
| 20.00 | 750 |
| 20.20 | 850 |
| 20.50 | 880 |
| 21.00 | 900 |
Note: This data is for illustrative purposes only and shows the steep change in potential around the equivalence point.
Spectrophotometric Determination of Ferrous Iron
Spectrophotometric methods are based on the absorption of electromagnetic radiation by a colored species in solution. ijmpronline.comsphinxsai.com For the determination of ferrous iron, a complexing agent is used to form a colored complex, and the absorbance of this complex is measured.
A highly sensitive and widely used spectrophotometric method for the determination of ferrous iron involves the formation of a stable, orange-red complex with 1,10-phenanthroline (o-phenanthroline). pbworks.com In this reaction, three molecules of 1,10-phenanthroline coordinate with one ferrous ion. ijmpronline.compbworks.com
The reaction is as follows: Fe²⁺ + 3(C₁₂H₈N₂) → [Fe(C₁₂H₈N₂)₃]²⁺
To ensure that all iron in the sample is in the ferrous state, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is typically added prior to the addition of 1,10-phenanthroline. pbworks.com The intensity of the color of the complex is independent of pH in the range of 2 to 9, and the complex is very stable. ijmpronline.compbworks.com
The quantitative determination of the ferrous iron-1,10-phenanthroline complex is carried out using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) for this complex is typically around 508-510 nm. ijmpronline.compbworks.com
According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known ferrous iron concentrations. The concentration of ferrous iron in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. ijmpronline.comthermofisher.com
Table 4: Representative Data for Spectrophotometric Determination of Ferrous Iron with 1,10-Phenanthroline
| Standard Concentration (mg/L) | Absorbance at 508 nm |
| 0.5 | 0.110 |
| 1.0 | 0.215 |
| 2.0 | 0.430 |
| 3.0 | 0.645 |
| 4.0 | 0.860 |
| Unknown Sample | 0.538 |
Note: This data is for illustrative purposes only.
Atomic Absorption Spectroscopy (AAS) for Elemental Analysis
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of elemental composition. In the analysis of this compound, AAS is primarily employed to determine the concentration of iron. The fundamental principle of AAS involves measuring the absorption of light by free atoms in a gaseous state. fnal.gov
The process begins with the sample being nebulized and introduced into a high-temperature atomizer, typically a flame or a graphite (B72142) furnace. For iron analysis, an air-acetylene flame is commonly used. drugfuture.com This high temperature causes the this compound to dissociate, reducing the iron ions to their free, ground-state atoms. A hollow-cathode lamp, with a cathode made of iron, emits light at a wavelength specific to the iron atoms. This light is directed through the atomized sample. The ground-state iron atoms in the flame absorb this light, promoting them to an excited state. A detector measures the intensity of the light that passes through the flame. The amount of light absorbed is proportional to the concentration of the iron atoms in the sample, as described by the Beer-Lambert Law.
Sample preparation is a critical step for accurate AAS analysis. A precisely weighed amount of this compound is dissolved, typically in an acidic solution to prevent the precipitation of iron hydroxides. asdlib.org For instance, a sample might be dissolved in dilute hydrochloric or nitric acid. asdlib.org The solution is then quantitatively transferred to a volumetric flask and diluted to a known volume with deionized water to achieve a concentration within the optimal working range of the instrument. thermofisher.com If the initial concentration is too high, further serial dilutions are performed. drugfuture.com
To quantify the iron content, a calibration curve is generated using a series of standard solutions with known iron concentrations. The absorbance of each standard is measured and plotted against its concentration. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve.
Below is an interactive table detailing typical instrumental parameters for the analysis of iron in this compound using Flame AAS.
Interactive Data Table: Typical Instrumental Parameters for Iron Analysis by FAAS
| Parameter | Setting | Description |
|---|---|---|
| Wavelength | 248.3 nm | The primary resonant wavelength for iron absorption, providing high sensitivity. |
| Lamp Source | Iron (Fe) Hollow-Cathode Lamp | Emits the specific wavelength of light to be absorbed by the iron atoms. |
| Slit Width | 0.2 nm | Controls the spectral resolution of the light reaching the detector. |
| Flame Type | Air-Acetylene | Provides the necessary temperature to atomize the sample. |
| Burner Height | Optimized for maximum absorbance | Adjusted to ensure the light beam passes through the region of highest atom density in the flame. |
| Measurement Mode | Absorbance | The signal is measured as the amount of light absorbed by the sample. |
Gravimetric Methods for Insoluble Matter and Purity Assessment
The determination of insoluble matter is a direct application of gravimetric analysis. A procedure outlined in the United States Pharmacopeia (USP) for dried ferrous sulfate involves dissolving a known mass of the sample (e.g., 2.0 g) in freshly boiled dilute sulfuric acid. pharmacopeia.cn The solution is heated, typically on a steam bath, for about an hour to ensure all soluble components are dissolved. pharmacopeia.cn The hot solution is then filtered through a pre-weighed, tared filtering crucible. Any insoluble particles are retained by the filter. The crucible and the collected residue are washed thoroughly with hot deionized water to remove any remaining soluble components. Finally, the crucible is dried in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved. pharmacopeia.cn The difference between the final mass of the crucible with the dried residue and its initial tared mass gives the mass of the insoluble matter. This mass can then be expressed as a percentage of the initial sample mass.
Gravimetric methods can also be used for purity assessment by selectively precipitating one of the constituent ions. The purity of a sulfate salt can be determined by precipitating the sulfate ion (SO₄²⁻) as barium sulfate (BaSO₄). libretexts.orglibretexts.org A weighed sample of this compound is dissolved in water and acidified, usually with hydrochloric acid. libretexts.org An excess of barium chloride (BaCl₂) solution is then slowly added to the heated solution, causing the precipitation of barium sulfate, which is highly insoluble. libretexts.org
Reaction: FeSO₄ (aq) + BaCl₂ (aq) → BaSO₄ (s) + FeCl₂ (aq)
The precipitate is "digested" by keeping the solution hot for a period, which encourages the formation of larger, more easily filterable crystals. libretexts.org The precipitate is then collected by filtration using ashless filter paper, washed to remove co-precipitated impurities, and ignited in a crucible at a high temperature. libretexts.orgput.poznan.pl Ignition converts the filter paper to ash (which is of negligible mass) and leaves behind pure, dry barium sulfate. After cooling in a desiccator, the crucible is weighed. From the mass of the BaSO₄ precipitate, the mass of sulfate in the original sample can be calculated using the known stoichiometry. This, in turn, allows for the calculation of the purity of the original this compound.
Impurities Detection and Quantification (e.g., Ferric Ion, Phosphate (B84403), Heavy Metals)
The quality and purity of this compound are critically dependent on the levels of various impurities. Analytical methodologies are essential for detecting and quantifying these substances to ensure the compound meets pharmacopeial or reagent-grade standards.
Ferric Ion (Fe³⁺) Ferrous sulfate is susceptible to oxidation, which converts the ferrous ion (Fe²⁺) to the ferric ion (Fe³⁺). The presence of ferric ions is a key indicator of product degradation. Several methods can be used for its quantification.
Spectrophotometry: Ferric ions form colored complexes with certain reagents, which can be measured spectrophotometrically. For example, ferric ions react with thiocyanate (B1210189) (SCN⁻) ions in an acidic medium to form a distinct red-orange complex. rsc.org The intensity of the color, measured by its absorbance at a specific wavelength (around 460-480 nm), is directly proportional to the concentration of Fe³⁺. rsc.org Another method involves forming a complex with salicylic (B10762653) acid. hiranuma.com
Titrimetry: A common approach involves determining the total iron content and the ferrous iron content separately, with the ferric iron content calculated by difference. The ferrous ion content can be determined by direct redox titration with a strong oxidizing agent like potassium permanganate or ceric sulfate. cutm.ac.inuspbpep.com To determine the total iron, any Fe³⁺ in the sample is first reduced to Fe²⁺ (e.g., using stannous chloride), and then the total Fe²⁺ is titrated. slideshare.net The amount of Fe³⁺ is the difference between the total iron and the initially determined ferrous iron. slideshare.net
Phosphate (PO₄³⁻) Phosphate can be present as an impurity from the raw materials used in manufacturing. A widely used method for the determination of trace phosphate is based on spectrophotometry. In this method, the sample is treated with an acidic solution of ammonium molybdate, which reacts with phosphate ions to form a yellow phosphomolybdate complex. antpedia.commitrask.com This complex is then reduced by an agent such as stannous chloride, ascorbic acid, or hydroxylammonium chloride to form a intensely colored "molybdenum blue" complex. mitrask.comresearchgate.net The absorbance of this blue solution is measured, typically around 825-830 nm, and is proportional to the phosphate concentration. mitrask.com
Heavy Metals Heavy metal impurities such as lead, arsenic, and mercury are of significant concern, particularly in pharmaceutical-grade ferrous sulfate. Pharmacopeial monographs set strict limits for these elements. uspbpep.com
Lead (Pb): The USP specifies a limit of 0.001% (10 ppm) for lead in ferrous sulfate. pharmacopeia.cnuspbpep.com Historically, colorimetric methods using dithizone (B143531) were used. Modern analysis is performed using more sensitive instrumental techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy. drugfuture.com
Arsenic (As): The limit for arsenic is typically around 3 ppm. uspbpep.com The analysis often involves converting arsenic in the sample to arsine gas (AsH₃), which is then detected, historically by colorimetric methods (e.g., Gutzeit test) and more recently by hydride generation AAS or ICP-MS. uspbpep.com
Mercury (Hg): Specific tests for mercury are required, with limits in the low parts-per-million range. uspbpep.com Cold-vapor atomic absorption spectroscopy (CV-AAS) is a standard, highly sensitive method for mercury determination.
The general trend in pharmaceutical analysis, as guided by USP General Chapters <232> and <233>, is to move away from older, less specific wet chemistry tests towards modern instrumental methods like ICP-OES and ICP-MS. These techniques can simultaneously detect and quantify a wide range of elemental impurities with high accuracy and sensitivity.
Interactive Data Table: Common Impurity Limits in Ferrous Sulfate (USP)
| Impurity | Typical Limit (ppm) | Common Analytical Technique |
|---|---|---|
| Insoluble Substances | 500 (0.05%) | Gravimetry |
| Lead (Pb) | 10 (0.001%) | ICP-MS, AAS |
| Arsenic (As) | 3 | Hydride Generation AAS, ICP-MS |
| Mercury (Hg) | 3 | Cold-Vapor AAS, ICP-MS |
Theoretical and Computational Chemistry Approaches to Ferrous Sulfate Hydrates
Mathematical Modeling of Chemical Reactions (e.g., Oxidation Kinetics)
The oxidation of ferrous sulfate (B86663) in the presence of oxygen is a reaction of significant environmental and industrial importance. Mathematical models have been developed to describe the kinetics of this process. matec-conferences.orgmatec-conferences.orgresearchgate.net These models often consist of a series of differential equations that describe the change in concentration of reactants (FeSO₄) and products (such as basic ferric sulfate, FeOHSO₄) over time. matec-conferences.orgmatec-conferences.org By fitting the model's predictions to experimental data, researchers can determine key kinetic parameters, such as reaction rate constants. matec-conferences.orgresearchgate.net Such studies have confirmed that the aeration of ferrous sulfate solutions leads to the generation of basic ferric sulfate, and the models provide a robust framework for predicting the system's behavior under various conditions. matec-conferences.org
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are employed to investigate the electronic structure and bonding within the ferrous sulfate hydrate (B1144303) complex. These methods, such as Density Functional Theory (DFT), can elucidate the nature of the interactions between the central Fe(II) ion, the surrounding water ligands, and the sulfate counter-ion. Calculations can determine bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray diffraction and infrared spectroscopy. Furthermore, these calculations provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the magnetic properties of the [Fe(H₂O)₆]²⁺ complex, confirming its paramagnetic nature.
Thermodynamic Stability Predictions of Hydrate Phases
The stability of different ferrous sulfate hydrate phases (e.g., monohydrate, tetrahydrate, hexahydrate, heptahydrate) under various temperature and humidity conditions is a critical aspect of its chemistry. Thermodynamic modeling, using approaches like the Pitzer activity coefficient model, can be used to predict the stability of these phases. researchgate.net Such models have been developed to describe the H₂O–FeSO₄ system over wide ranges of temperature and concentration. researchgate.net These studies have refined the thermodynamic properties of FeSO₄ hydrates and can predict phase transitions, such as the temperature at which the heptahydrate transforms to the monohydrate. researchgate.net For example, thermodynamic data analysis has been used to calculate the Gibbs free energy of formation for each water molecule of crystallization, providing a fundamental understanding of the stability of the hydrated forms. usgs.gov
Q & A
Q. What are the optimal methods for synthesizing high-purity ferrous ammonium sulfate hexahydrate (Mohr’s salt) in a laboratory setting?
- Methodological Answer : Mohr’s salt is synthesized via a double displacement reaction. Dissolve equimolar amounts of ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in warm, deionized water. Filter the mixture to remove impurities, then crystallize by cooling slowly. Recrystallize from acidic solution (e.g., dilute H₂SO₄) to minimize Fe²⁺ oxidation. Purity is confirmed by X-ray diffraction (XRD) and titration with KMnO₄ .
Q. How can researchers assess the purity of ferrous sulfate hexahydrate in experimental workflows?
- Methodological Answer : Purity is typically evaluated via:
- Redox titration : Use standardized KMnO₄ in acidic medium to quantify Fe²⁺ content. The endpoint is marked by a persistent pink color .
- Gravimetric analysis : Precipitate Fe(OH)₂ under inert atmosphere (N₂/Ar), convert to Fe₂O₃, and measure mass .
- Spectrophotometry : Measure absorbance at 510 nm using 1,10-phenanthroline to quantify Fe²⁺ without oxidation interference .
Q. What are the critical storage and handling protocols to prevent oxidation of this compound?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar).
- Maintain desiccators with silica gel to avoid hydration/dehydration cycles.
- Avoid contact with oxidizing agents (e.g., O₂, HNO₃). Handle in gloveboxes for air-sensitive studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the redox behavior of this compound under varying pH conditions?
- Methodological Answer :
- Use electrochemical methods (cyclic voltammetry) with a three-electrode system. Adjust pH using buffers (e.g., acetate for pH 3–6, phosphate for pH 6–8). Monitor Fe²⁺ → Fe³⁺ oxidation peaks.
- Complement with UV-Vis spectroscopy to track Fe²⁺/Fe³⁺ speciation changes. Reference studies show pH > 6 accelerates oxidation, requiring strict O₂ exclusion .
Q. How to resolve contradictions in reported thermodynamic data (e.g., ΔH, solubility) for this compound?
- Methodological Answer :
- Replicate measurements under standardized conditions (e.g., 25°C, 1 atm). Use calorimetry for ΔH and solubility apparatus with controlled humidity.
- Cross-validate with computational models (DFT) to identify discrepancies caused by hydration state or impurity effects .
Q. What advanced analytical techniques differentiate ferrous ammonium sulfate hexahydrate from ferrous chloride hexahydrate in mixed samples?
- Methodological Answer :
- Ion chromatography : Separate and quantify SO₄²⁻ vs. Cl⁻ anions.
- X-ray fluorescence (XRF) : Detect S and Cl signatures.
- Thermogravimetric analysis (TGA) : Compare dehydration profiles (Mohr’s salt loses 6 H₂O at 100–110°C, FeCl₂·6H₂O at 60–80°C) .
Q. What is the role of ferrous ammonium sulfate hexahydrate in preparing Fe(II) standards for environmental analysis (e.g., COD testing)?
- Methodological Answer :
- Dissolve Mohr’s salt in 1 M H₂SO₄ to stabilize Fe²⁺. Standardize against K₂Cr₂O₇ for COD assays.
- Note: Trace O₂ or microbial activity can skew results. Use anaerobic chambers and sterilized solutions for reproducibility .
Q. How to optimize parameters for using this compound in wastewater dye removal studies?
- Methodological Answer :
- Conduct jar tests to determine optimal pH (e.g., pH 12 for Reactive Black 5 removal) and coagulant dosage (e.g., 180–280 mg/L).
- Monitor mixing speed (60 rpm) and time (15 min slow mixing). Validate via UV-Vis at λmax specific to dyes (e.g., 590 nm for Blue 19) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
